ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoisothiazole ring, a thiazole ring, and an ethyl acetate group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzoisothiazole ring, followed by the introduction of the thiazole ring and the ethyl acetate group. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate
Uniqueness
Ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-2-26-15(22)9-11-10-27-17(18-11)19-14(21)7-8-20-16(23)12-5-3-4-6-13(12)28(20,24)25/h3-6,10H,2,7-9H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDGYRFXYRHZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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